FR-167356

Vue d'ensemble

Description

FR-167356 is a novel inhibitor of vacuolar ATPase. It has been proposed as a drug target in lytic bone diseases. Studies suggest that the key issue regarding the therapeutic usefulness of V-ATPase inhibitors is selective inhibition of osteoclast V-ATPase.

Activité Biologique

FR-167356 is a novel compound recognized for its role as a vacuolar ATPase (V-ATPase) inhibitor , particularly targeting osteoclasts, which are crucial for bone resorption. This compound has garnered attention due to its selective inhibition of osteoclast V-ATPase compared to lysosomal V-ATPase, making it a potential therapeutic agent for treating lytic bone diseases such as osteoporosis and Paget's disease.

This compound functions by binding to the V-ATPase enzyme, inhibiting its ability to transport protons across cellular membranes. This action leads to reduced acidification processes essential for osteoclast function and bone resorption. Experimental studies have demonstrated that this compound significantly inhibits H transport activity in osteoclast V-ATPase, thereby decreasing H extrusion from the cytoplasm of osteoclasts, which is vital for their resorptive activity .

Selectivity and Potency

Research indicates that this compound exhibits approximately seven-fold less potency against lysosomal V-ATPase compared to osteoclast V-ATPase. This selectivity is crucial as it minimizes potential side effects associated with lysosomal function while maximizing therapeutic effects on bone resorption . The compound's unique chemical structure differentiates it from other known V-ATPase inhibitors, allowing it to serve as a valuable tool in drug development aimed at inhibiting bone resorption without adversely affecting other cellular processes .

In Vitro Studies

In vitro assays have shown that this compound effectively inhibits bone resorption by targeting osteoclast V-ATPase with high potency. The compound's ability to selectively inhibit osteoclast activity makes it a promising candidate for therapies aimed at reducing bone loss associated with various conditions .

In Vivo Studies

Animal model studies, particularly using ovariectomized rats, have demonstrated that this compound significantly prevents bone loss associated with osteoporosis. These findings suggest its potential application in clinical settings for managing lytic bone diseases .

Data Table: Biological Activity Summary of this compound

| Parameter | This compound |

|---|---|

| Target | Osteoclast V-ATPase |

| Potency Against Lysosomal V-ATPase | Approximately 7-fold less potent than osteoclast V-ATPase |

| Mechanism of Action | Inhibits proton transport |

| In Vitro Efficacy | High potency in inhibiting bone resorption |

| In Vivo Efficacy | Prevents bone loss in ovariectomized rats |

| Potential Applications | Osteoporosis, Paget's disease |

Applications De Recherche Scientifique

In Vitro Studies

In vitro experiments have demonstrated that FR-167356 effectively inhibits bone resorption activities in osteoclasts. The compound was shown to significantly reduce the H transport activity associated with osteoclast V-ATPase, leading to decreased acidification necessary for bone matrix degradation. Notably, this compound was approximately seven-fold less effective against lysosomal V-ATPase compared to osteoclast V-ATPase, reinforcing its potential as a selective therapeutic agent .

Calvaria Organ Culture

Further studies involved calvaria organ cultures from neonatal rats treated with this compound. The results indicated a marked reduction in calcium release into the media, which is indicative of inhibited bone resorption. This finding underscores the compound's potential utility in managing conditions characterized by excessive bone loss, such as osteoporosis .

Case Study: Osteoporosis Treatment

A case study conducted on the effects of this compound on osteoporosis models highlighted its efficacy in reducing bone resorption markers while maintaining overall bone density. The study utilized various dosages of this compound to assess its impact on osteoclast activity and bone turnover rates over an extended period. Results showed that lower doses effectively inhibited osteoclast function without adverse effects on other cell types involved in bone remodeling.

Case Study: Cancer Research

In cancer research contexts, this compound has been investigated for its potential role in inhibiting tumor-associated osteoclast activity. Given that certain tumors can induce osteolytic lesions through increased osteoclast activity, this compound's selective inhibition may offer a dual benefit: reducing tumor burden while preserving skeletal integrity .

Data Summary

The following table summarizes key findings from various studies on this compound:

| Study Type | Key Findings | Implications |

|---|---|---|

| In Vitro Osteoclast Study | Significant inhibition of H transport activity | Potential treatment for lytic bone diseases |

| Calvaria Organ Culture | Reduced calcium release indicating inhibited resorption | Application in osteoporosis management |

| Cancer Research | Inhibition of osteoclast activity related to tumors | Possible use in cancer therapy |

Propriétés

Numéro CAS |

174185-16-1 |

|---|---|

Formule moléculaire |

C19H17Cl2NO3 |

Poids moléculaire |

378.2 g/mol |

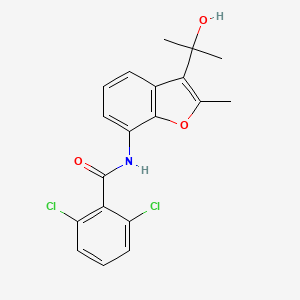

Nom IUPAC |

2,6-dichloro-N-[3-(2-hydroxypropan-2-yl)-2-methyl-1-benzofuran-7-yl]benzamide |

InChI |

InChI=1S/C19H17Cl2NO3/c1-10-16(19(2,3)24)11-6-4-9-14(17(11)25-10)22-18(23)15-12(20)7-5-8-13(15)21/h4-9,24H,1-3H3,(H,22,23) |

Clé InChI |

GCAOVMKRBUCSET-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(O1)C(=CC=C2)NC(=O)C3=C(C=CC=C3Cl)Cl)C(C)(C)O |

SMILES canonique |

CC1=C(C2=C(O1)C(=CC=C2)NC(=O)C3=C(C=CC=C3Cl)Cl)C(C)(C)O |

Apparence |

Solid powder |

Key on ui other cas no. |

174185-16-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

FR-167356; FR167356; FR 167356; UNII-XF02B1HC8R. |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.